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molecular formula C11H10ClNO2 B8617673 methyl 4-chloro-2-methyl-1H-indole-3-carboxylate

methyl 4-chloro-2-methyl-1H-indole-3-carboxylate

Cat. No. B8617673
M. Wt: 223.65 g/mol
InChI Key: ZQBWEEJUVLWOLC-UHFFFAOYSA-N
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Patent
US08492559B2

Procedure details

(E)-Methyl 2-(2-chloro-6-nitrophenyl)-3-hydroxybut-2-enoate (14.76 mmol, 1.0 equiv.) was dissolved in acetic acid (96 ml), and a solution of TiCl3 (20%-w/w in 2 N HCl, 71.6 ml) was added, with stirring. The mixture was then heated for 5-10 min at 90° C. The reaction mixture was cooled with an ice bath and diluted with water and DCM/methanol (9:1, 100 ml). The phases were separated and the organic phase was washed with water and sat. NaCl solution. Drying over Na2SO4 was then carried out, followed by concentration under reduced pressure. The product was crystallized from hexane. Yield: 91%
Quantity
14.76 mmol
Type
reactant
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
[Compound]
Name
TiCl3
Quantity
71.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
DCM methanol
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1/[C:11](=[C:16](\O)/[CH3:17])/[C:12]([O:14][CH3:15])=[O:13]>C(O)(=O)C.O.C(Cl)Cl.CO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[C:11]([C:12]([O:14][CH3:15])=[O:13])=[C:16]([CH3:17])[NH:8]2 |f:3.4|

Inputs

Step One
Name
Quantity
14.76 mmol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])/C(/C(=O)OC)=C(/C)\O
Name
Quantity
96 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
TiCl3
Quantity
71.6 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
DCM methanol
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water and sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was crystallized from hexane

Outcomes

Product
Name
Type
Smiles
ClC1=C2C(=C(NC2=CC=C1)C)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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